molecular formula C16H16O2 B14701700 1,1'-(1,2-Dimethoxyethene-1,2-diyl)dibenzene CAS No. 22611-72-9

1,1'-(1,2-Dimethoxyethene-1,2-diyl)dibenzene

Cat. No.: B14701700
CAS No.: 22611-72-9
M. Wt: 240.30 g/mol
InChI Key: ZOZOROJQSSXZSU-UHFFFAOYSA-N
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Description

1,1’-(1,2-Dimethoxyethene-1,2-diyl)dibenzene is an organic compound with the molecular formula C16H16O2 It is a derivative of ethene where two methoxy groups and two benzene rings are attached to the ethene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(1,2-Dimethoxyethene-1,2-diyl)dibenzene can be achieved through several methods. One common approach involves the alkylation of benzene with 1,2-dimethoxyethene under acidic conditions. The reaction typically requires a catalyst such as aluminum chloride (AlCl3) to facilitate the electrophilic aromatic substitution.

Industrial Production Methods

On an industrial scale, the production of 1,1’-(1,2-Dimethoxyethene-1,2-diyl)dibenzene may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,1’-(1,2-Dimethoxyethene-1,2-diyl)dibenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene rings or the ethene backbone.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

1,1’-(1,2-Dimethoxyethene-1,2-diyl)dibenzene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.

    Industry: It is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which 1,1’-(1,2-Dimethoxyethene-1,2-diyl)dibenzene exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-(1,2-Dimethoxyethane-1,2-diyl)dibenzene
  • 1,1’-(1,2-Dimethoxyethene-1,2-diyl)dibenzene derivatives

Uniqueness

1,1’-(1,2-Dimethoxyethene-1,2-diyl)dibenzene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

22611-72-9

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

(1,2-dimethoxy-2-phenylethenyl)benzene

InChI

InChI=1S/C16H16O2/c1-17-15(13-9-5-3-6-10-13)16(18-2)14-11-7-4-8-12-14/h3-12H,1-2H3

InChI Key

ZOZOROJQSSXZSU-UHFFFAOYSA-N

Canonical SMILES

COC(=C(C1=CC=CC=C1)OC)C2=CC=CC=C2

Origin of Product

United States

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